Tetraethylammonium fluoride dihydrate
CAS No.: 63123-01-3
Cat. No.: VC21070609
Molecular Formula: C8H24FNO2
Molecular Weight: 185.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63123-01-3 |
---|---|
Molecular Formula | C8H24FNO2 |
Molecular Weight | 185.28 g/mol |
IUPAC Name | tetraethylazanium;fluoride;dihydrate |
Standard InChI | InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1 |
Standard InChI Key | HRTKQUHFGZFPPF-UHFFFAOYSA-M |
SMILES | CC[N+](CC)(CC)CC.O.O.[F-] |
Canonical SMILES | CC[N+](CC)(CC)CC.O.O.[F-] |
Introduction
Basic Information and Chemical Identity
Tetraethylammonium fluoride dihydrate is an ionic compound consisting of tetraethylammonium cation and fluoride anion with two water molecules. The compound is characterized by the following key identifiers:
Parameter | Value |
---|---|
Chemical Formula | C₈H₂₄FNO₂ |
Molecular Weight | 185.28 g/mol |
CAS Number | 63123-01-3 |
EINECS | 628-363-6 |
Synonyms | Tetraethylammonium fluoride dihydrate, Tetraethylazanium fluoride dihydrate |
Storage Temperature | 2-8°C |
The compound is classified as a quaternary ammonium salt, which gives it distinctive properties that are valuable for various chemical applications . Its systematic structure includes a central nitrogen atom bonded to four ethyl groups, creating a positively charged cation that pairs with the negatively charged fluoride anion, with the entire structure stabilized by two water molecules through hydrogen bonding.
Physical and Chemical Properties
Physical Properties
Tetraethylammonium fluoride dihydrate appears as white to beige crystals or a crystalline solid with hygroscopic properties . Key physical properties include:
Property | Characteristic |
---|---|
Appearance | White to beige crystals or crystalline solid |
Solubility | Soluble in water, various organic solvents |
Sensitivity | Hygroscopic, air sensitive |
Storage Requirements | 2-8°C in airtight containers |
State at Room Temperature | Solid |
Water Content | Two water molecules per formula unit |
The compound's solubility in both water and organic solvents is fundamental to its function as a phase-transfer catalyst, allowing it to operate at the interface between aqueous and organic phases .
Synthesis and Production
The synthesis of tetraethylammonium fluoride dihydrate can be achieved through several methods, primarily involving the reaction of tetraethylammonium chloride with a fluoride source. The general reaction involves an exchange process where the chloride anion is replaced by fluoride while maintaining the tetraethylammonium cation structure.
One common synthetic route involves:
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Preparation of tetraethylammonium hydroxide
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Reaction with hydrofluoric acid
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Controlled crystallization to obtain the dihydrate form
Industrial production typically employs similar strategies but scaled up with appropriate safety measures for handling hydrofluoric acid. The production process requires careful control of reaction conditions to ensure high purity and yield, with specific attention to preventing moisture contamination beyond the desired dihydrate form.
Mechanism of Action
Tetraethylammonium fluoride dihydrate operates primarily as a phase-transfer catalyst, with a mechanism that involves several key steps:
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The tetraethylammonium cation, due to its lipophilic nature, forms an ion pair with the fluoride anion
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This ion pair can partition between aqueous and organic phases
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The compound forms a complex with the fluoride anion, allowing it to be transported across the phase boundary
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In the organic phase, the fluoride ion becomes available as a nucleophile for organic reactions
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After reaction, the tetraethylammonium cation can return to the aqueous phase to repeat the cycle
Applications in Chemistry
Organic Synthesis
Tetraethylammonium fluoride dihydrate serves as a versatile reagent in organic chemistry, particularly in the synthesis of fluorinated organic compounds. Its primary applications include:
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Fluorination of organic substrates under mild conditions
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Deprotection of silyl ether functional groups
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Nucleophilic substitution reactions involving the fluoride anion
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Synthesis of organofluorine compounds for pharmaceuticals and agrochemicals
The compound's ability to provide a controlled source of fluoride ions makes it particularly valuable in pharmaceutical research, where fluorine incorporation can enhance drug properties such as metabolic stability and lipophilicity .
Catalytic Applications
As a catalyst, tetraethylammonium fluoride dihydrate facilitates several important reaction types:
Reaction Type | Role of Tetraethylammonium Fluoride Dihydrate |
---|---|
Oxidation | Catalyst for oxidation reactions of fluorene |
Methylation | Catalyst for methylation reactions |
Deuteration | Facilitates deuterium incorporation |
Si-C Bond Cleavage | Reagent for cleaving silicon-carbon bonds |
These catalytic properties make it an important tool for researchers developing new synthetic methodologies and preparing novel compounds with specific functional characteristics .
Phase Transfer Catalysis
The compound's effectiveness as a phase-transfer catalyst stems from its unique structural features that allow it to transport the fluoride anion between aqueous and organic phases. This capability overcomes solubility barriers in heterogeneous reaction systems, enabling reactions to proceed more efficiently and under milder conditions than would otherwise be possible .
In phase-transfer catalysis applications, tetraethylammonium fluoride dihydrate facilitates:
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Transfer of fluoride ions from aqueous to organic phases
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Enhancement of reaction rates in biphasic systems
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Improved selectivity in fluorination reactions
Material Science Applications
In material science, tetraethylammonium fluoride dihydrate contributes to the development of advanced materials through:
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Synthesis of fluorinated polymers with enhanced chemical resistance and thermal stability
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Preparation of nanomaterials with specific surface properties
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Development of materials for specialized applications where fluorine incorporation provides performance advantages
These applications leverage the compound's ability to introduce fluorine atoms in a controlled manner, resulting in materials with unique properties for demanding applications.
Electrochemistry Applications
In electrochemistry, tetraethylammonium fluoride dihydrate is utilized as:
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An electrolyte component in lithium-ion batteries to enhance conductivity and performance
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A reagent in the development of ion-selective electrodes
Its ionic nature and solubility characteristics make it suitable for these electrochemical applications, where controlled ion transport is essential.
Safety Parameter | Details |
---|---|
Hazard Code | Xn (Harmful) |
Risk Statements | 20/21/22-36/37/38 (Harmful by inhalation, in contact with skin and if swallowed; Irritating to eyes, respiratory system and skin) |
Safety Statements | 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) |
WGK Germany | 3 (Severe water hazard) |
Incompatibilities | Strong oxidizing agents and strong bases |
Storage | Keep in tightly closed containers at 2-8°C |
Handling | Use in well-ventilated areas with appropriate personal protective equipment |
The compound's hygroscopic nature necessitates storage in airtight containers, and its sensitivity to air requires handling under appropriate conditions to maintain its integrity and purity .
Supplier | Purity | Package Sizes |
---|---|---|
Thermo Scientific | 97% | 5g, 25g, 100g |
Santa Cruz Biotechnology | 95%+ | 5g |
Other Chemical Suppliers | 97-98% | Various sizes from 5g to larger quantities |
The pricing typically ranges from approximately $35 for small quantities (5g) to several hundred dollars for larger amounts, reflecting the specialized nature of the compound and its controlled production requirements .
Recent Research and Developments
Recent research involving tetraethylammonium fluoride dihydrate has focused on:
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Development of novel synthetic methodologies that utilize its phase-transfer capabilities
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Applications in green chemistry, where its ability to facilitate reactions under milder conditions contributes to more environmentally friendly processes
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Specialized applications in pharmaceutical synthesis, particularly for the production of fluorinated drug candidates
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Comparison with related compounds such as tetramethylammonium fluoride for specific reaction types
A notable research development involves the use of quaternary ammonium fluorides, including tetraethylammonium fluoride dihydrate, in nucleophilic aromatic substitution (SNAr) fluorination reactions. For example, researchers have investigated its application in the fluorination of chlorothiazoles, demonstrating its utility in pharmaceutical intermediate synthesis .
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